Cas no 10309-97-4 (1,2-Benzenediol,1-(N-methylcarbamate))
10309-97-4 structure
Product Name:1,2-Benzenediol,1-(N-methylcarbamate)
Numero CAS:10309-97-4
MF:C8H9NO3
MW:167.161962270737
CID:156542
PubChem ID:82537
Update Time:2025-04-19
1,2-Benzenediol,1-(N-methylcarbamate) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzenediol,1-(N-methylcarbamate)
- (2-hydroxyphenyl) N-methylcarbamate
- o-hydroxyphenyl methylcarbamate
- 1,2-Benzenediol, mono(methylcarbamate)
- 2-Hydroxyphenyl methylcarbamate
- BRN 2048886
- Carbamic acid, methyl-, o-hydroxyphenyl ester
- Caswell No. 495D
- EPA Pesticide Chemical Code 205300
- o-Hydroxyphenyl N-methylcarbamate
- TL-980
- Einecs 233-685-1
- 1,2-Benzenediol, 1-(N-methylcarbamate)
- Methylcarbamic acid 2-hydroxyphenyl ester
- 8QU4NWJ5JM
- 10309-97-4
- pyrocatechol methylcarbamate
- NS00023203
- Hydroxyphenyl methylcarbamate, 2-
- o-Hydroxypropoxur
- o-hydroxy phenyl methylcarbamate
- Pyrocatechol, mono(methylcarbamate)
- AKOS006272707
- DTXSID1041429
- SCHEMBL92889
- pyrocatechol monomethylcarbamate
-
- Inchi: 1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11)
- Chiave InChI: CEHPRGMPLPBMLL-UHFFFAOYSA-N
- Sorrisi: O(C(NC)=O)C1C=CC=CC=1O
Proprietà calcolate
- Massa esatta: 167.05827
- Massa monoisotopica: 167.058
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.7
- Superficie polare topologica: 58.6A^2
Proprietà sperimentali
- Densità: 1.2917 (rough estimate)
- Punto di ebollizione: 295.73°C (rough estimate)
- Punto di infiammabilità: 113.2°C
- Indice di rifrazione: 1.5570 (estimate)
- PSA: 58.56
- LogP: 1.31480
1,2-Benzenediol,1-(N-methylcarbamate) Informazioni sulla sicurezza
- Termine di sicurezza:x."> A poison by intraperitoneal route. When heated to decomposition it emits toxic vapors of NOx.
1,2-Benzenediol,1-(N-methylcarbamate) Letteratura correlata
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
10309-97-4 (1,2-Benzenediol,1-(N-methylcarbamate)) Prodotti correlati
- 1943-79-9(Phenyl N-Methylcarbamate)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso